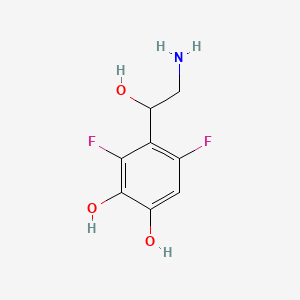
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields. It is a derivative of catecholamines, which are known for their role in neurotransmission and hormonal regulation. This compound’s unique structure, featuring both amino and hydroxyl groups, makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be catalyzed by various agents such as peroxides or transition metal catalysts.
Final Steps: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
化学反应分析
Types of Reactions
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
科学研究应用
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in neurotransmission and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating neurological disorders.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol involves its interaction with specific molecular targets, such as adrenergic receptors. It can modulate neurotransmitter release and influence various signaling pathways, leading to physiological effects. The compound’s ability to cross the blood-brain barrier makes it a candidate for neurological research.
相似化合物的比较
Similar Compounds
Noradrenaline: A closely related compound with similar structure and function.
Adrenaline: Another catecholamine with comparable biological activity.
Dopamine: Shares structural similarities and is involved in neurotransmission.
Uniqueness
4-(2-Amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol is unique due to the presence of fluorine atoms, which can enhance its stability and bioavailability. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C8H9F2NO3 |
|---|---|
分子量 |
205.16 g/mol |
IUPAC 名称 |
4-(2-amino-1-hydroxyethyl)-3,5-difluorobenzene-1,2-diol |
InChI |
InChI=1S/C8H9F2NO3/c9-3-1-4(12)8(14)7(10)6(3)5(13)2-11/h1,5,12-14H,2,11H2 |
InChI 键 |
OGFDKGAXVKUJBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)C(CN)O)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


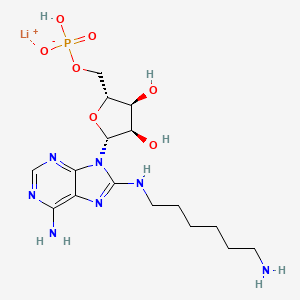
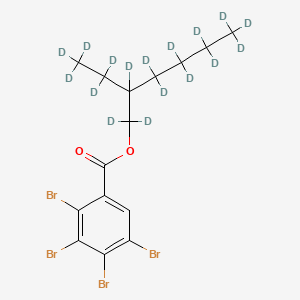
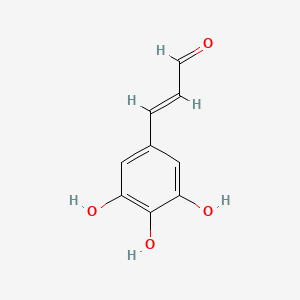


![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)

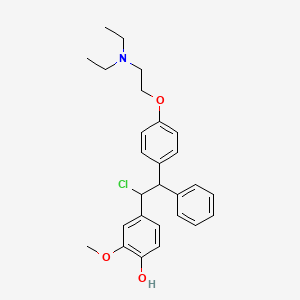
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
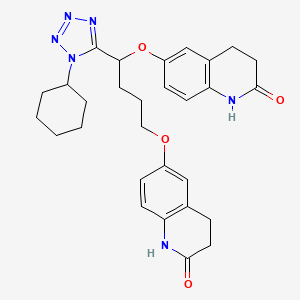

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
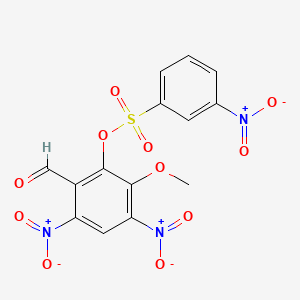
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
